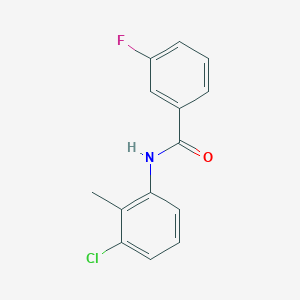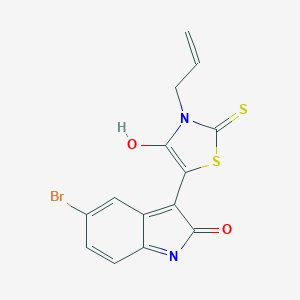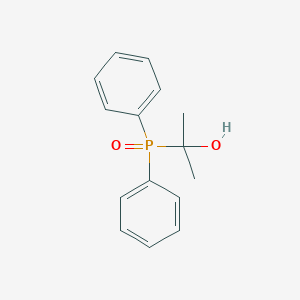![molecular formula C18H17IN2O2S B389104 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)
2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, an iodophenyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Imino Group: This can be done by reacting the thiazole derivative with an appropriate amine, such as 4-methoxyaniline, under acidic conditions.
Attachment of the Ethanol Group: The final step involves the reaction of the intermediate compound with an appropriate alcohol, such as ethanol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site of an enzyme or interacting with a receptor’s ligand-binding domain.
Materials Science: The compound’s electronic properties could be exploited in the design of materials with specific conductive or semiconductive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(4-bromophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: Similar structure but with a bromine atom instead of iodine.
2-(4-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL imparts unique reactivity and properties compared to its bromine and chlorine analogs
Eigenschaften
Molekularformel |
C18H17IN2O2S |
|---|---|
Molekulargewicht |
452.3g/mol |
IUPAC-Name |
2-[4-(4-iodophenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C18H17IN2O2S/c1-23-16-8-6-15(7-9-16)20-18-21(10-11-22)17(12-24-18)13-2-4-14(19)5-3-13/h2-9,12,22H,10-11H2,1H3 |
InChI-Schlüssel |
IWGUZNZYHDDRQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B389027.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)


![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)




![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)
![13-amino-9-(2,4-dimethoxyphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389043.png)
